5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one
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Overview
Description
5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with a 2-chlorophenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyclohexanone moiety. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl chloride: A precursor in the synthesis of 5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one.
Cyclohexanone: Another precursor used in the synthesis.
Ketamine: A structurally related compound with significant pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60741-77-7 |
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Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H19ClO/c1-15(2)9-11(8-13(17)10-15)7-12-5-3-4-6-14(12)16/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
NHFSJELSLAVSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(=O)C1)CC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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